molecular formula C16H15ClF3N3O4S B13211165 Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13211165
M. Wt: 437.8 g/mol
InChI Key: GEIJBRQRQNAJIV-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic imidazo[1,2-a]pyrazine derivative characterized by a chlorosulfonylmethyl group at position 3 and a trifluoromethyl group at position 2 of the bicyclic core.

Properties

Molecular Formula

C16H15ClF3N3O4S

Molecular Weight

437.8 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H15ClF3N3O4S/c17-28(25,26)10-12-14(16(18,19)20)21-13-8-22(6-7-23(12)13)15(24)27-9-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

GEIJBRQRQNAJIV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CS(=O)(=O)Cl)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Benzylation: The final step involves the benzylation of the carboxylate group, which can be achieved using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or sulfone.

    Substitution: The trifluoromethyl and chlorosulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Sulfonamide or sulfone derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential use in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on biomolecules. The imidazo[1,2-a]pyrazine core provides a rigid framework that can interact with various biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Physical State Melting Point (°C) Reference
Target Compound 3-(ClSO₂CH₂), 2-(CF₃), 7-(Benzyl ester) C₁₇H₁₅ClF₃N₃O₄S Chlorosulfonyl, Trifluoromethyl, Ester Not reported Not reported N/A
Benzyl 3-[(chlorosulfonyl)methyl]-2-methylimidazo[1,2-a]pyrazine-7-carboxylate 3-(ClSO₂CH₂), 2-(CH₃) C₁₆H₁₈ClN₃O₄S Chlorosulfonyl, Methyl Not reported Not reported
Benzyl 3-(chloromethyl)-2-(difluoromethyl)imidazo[1,2-a]pyrazine-7-carboxylate 3-(ClCH₂), 2-(CF₂H) C₁₆H₁₅ClF₂N₃O₂ Chloromethyl, Difluoromethyl Not reported Not reported
6-Methyl-2-nitro-7-(2-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8-one 2-(NO₂), 7-(CF₃O-benzyl) C₁₆H₁₂F₃N₃O₃ Nitro, Trifluoromethoxy Not reported Not reported

Key Observations :

Trifluoromethyl vs. Difluoromethyl (in ) offers intermediate electronegativity, balancing reactivity and lipophilicity.

Chlorosulfonylmethyl vs. Chloromethyl :

  • The 3-chlorosulfonylmethyl group (target compound and ) is highly reactive, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in proteins. In contrast, the 3-chloromethyl group () is less electrophilic but may undergo SN2 reactions .

Nitro vs.

Key Observations :

Synthetic Yields :

  • Imidazo[1,5-a]pyrazin-8-ones (e.g., 3f, 3g) show high yields (76–99%) via multistep polymerization , but the target compound’s synthesis route and yield remain undocumented.

Thermal Stability :

  • Sulfonyl-containing analogs (e.g., 3f, 3i ) exhibit high melting points (>230°C), suggesting robust crystalline stability. The target compound’s chlorosulfonyl group may confer similar stability, though experimental validation is needed.

Spectroscopic Signatures :

  • The absence of reported spectral data for the target compound limits direct comparisons. However, trifluoromethyl groups typically show distinct ¹⁹F NMR shifts (~-60 to -70 ppm) and IR stretches (1100–1200 cm⁻¹ for C-F) .

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with notable pharmacological potential. Its unique structure, characterized by a trifluoromethyl group and a chlorosulfonyl group attached to an imidazo[1,2-a]pyrazine core, suggests a variety of biological activities that are currently under investigation.

  • Molecular Formula : C18H20ClN3O4S
  • Molecular Weight : 437.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : BRRNLAQDXKEUFE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its electrophilic chlorosulfonyl group, which can interact with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition or modification of enzyme activity and receptor binding. Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial and anti-inflammatory properties, suggesting that this compound may also share these characteristics.

Biological Activity Overview

  • Antimicrobial Activity : Initial research suggests that this compound may exhibit antimicrobial properties. This is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anti-inflammatory Properties : The structural components of the compound indicate potential anti-inflammatory effects. The chlorosulfonyl group could enhance the compound's reactivity towards biological targets involved in inflammatory responses.
  • Enzyme Inhibition : The compound's interactions with specific enzymes could lead to significant biological effects. Studies are ongoing to identify which enzymes are affected and the implications for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylateContains difluoromethyl instead of trifluoromethylDifferent reactivity profile due to fluorine substitution
Chlorosulfonyl isocyanateSimpler structure with a chlorosulfonyl groupLacks the complex imidazo[1,2-a]pyrazine core

This comparison highlights how variations in substituents can affect biological activity and reactivity profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

  • A study on n-aralkyl substituted 2-aminoindans demonstrated that specific substitutions can enhance selective receptor binding and improve pharmacological efficacy .
  • Another investigation into S-substituted derivatives of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs showed that modifications at specific sites can significantly alter biological activity against various cancer cell lines.

These findings underscore the importance of structural modifications in developing new therapeutics.

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